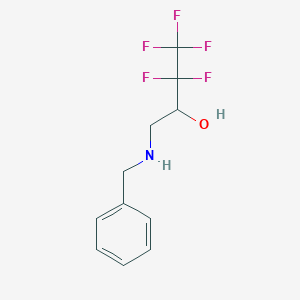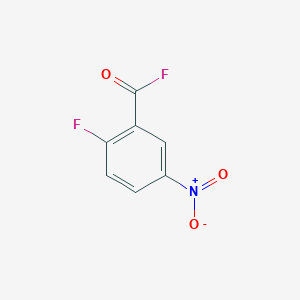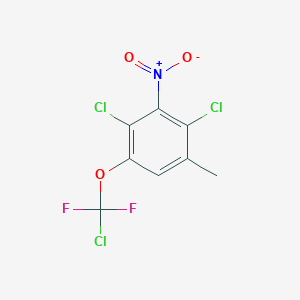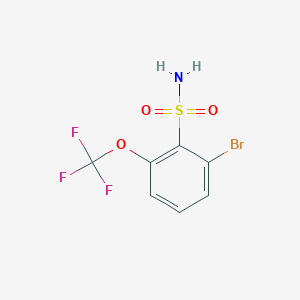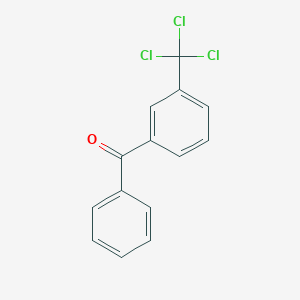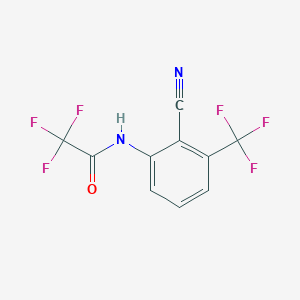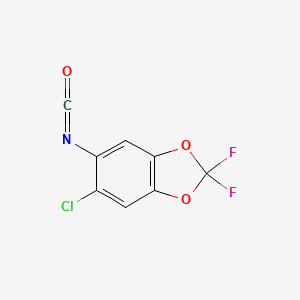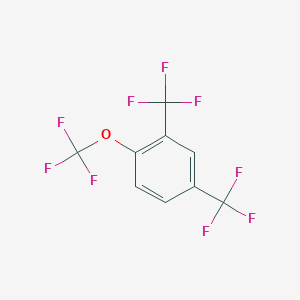![molecular formula C14H10F3NO3S B6312273 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene CAS No. 1357624-61-3](/img/structure/B6312273.png)
4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene is a chemical compound that has garnered significant interest in scientific research due to its unique structural features and diverse applications. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a methylthio group attached to a benzene ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-methylthiophenol with 2-chloro-4-(trifluoromethyl)nitrobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide for nucleophilic substitutions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene involves interactions with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and contribute to the compound’s observed effects .
Comparison with Similar Compounds
- 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)aniline
- 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)phenol
- 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)benzaldehyde
Uniqueness: 4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene is unique due to the combination of its trifluoromethyl, nitro, and methylthio groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-methylsulfanylphenoxy)-1-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c1-22-11-5-2-9(3-6-11)21-10-4-7-13(18(19)20)12(8-10)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJOLSKMADZPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


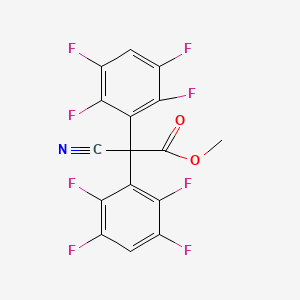
![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)
